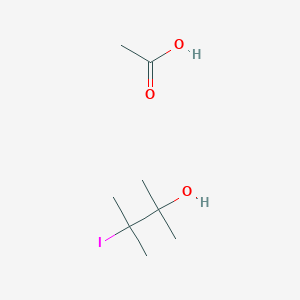
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C8H15IO3. This compound is characterized by the presence of an acetic acid group and a 3-iodo-2,3-dimethylbutan-2-ol moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-iodo-2,3-dimethylbutan-2-ol typically involves the iodination of 2,3-dimethylbutan-2-ol followed by esterification with acetic acid. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The esterification reaction is usually performed in the presence of a catalyst such as sulfuric acid to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;3-iodo-2,3-dimethylbutan-2-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;2,3-dimethylbutan-2-ol: Similar structure but lacks the iodine atom.
Acetic acid;3,3-dimethylbut-2-yl ester: Similar ester structure but different alkyl group.
Uniqueness
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its non-iodinated counterparts. The iodine atom makes the compound more reactive in substitution reactions and can influence its biological activity .
Propiedades
Número CAS |
17678-97-6 |
|---|---|
Fórmula molecular |
C8H17IO3 |
Peso molecular |
288.12 g/mol |
Nombre IUPAC |
acetic acid;3-iodo-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13IO.C2H4O2/c1-5(2,7)6(3,4)8;1-2(3)4/h8H,1-4H3;1H3,(H,3,4) |
Clave InChI |
QZBMVUDYKUZUBB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C(C)(C)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



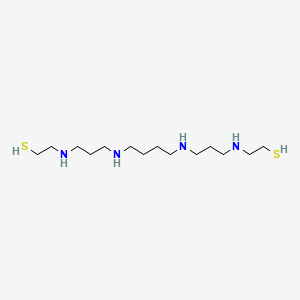
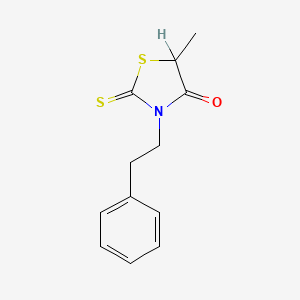
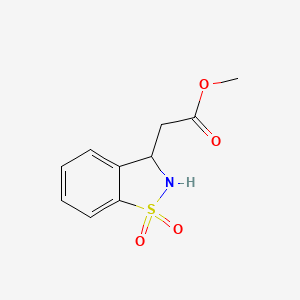
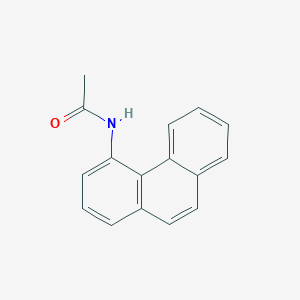

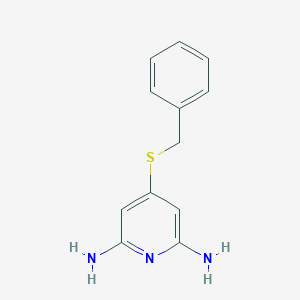
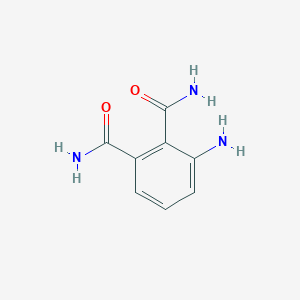
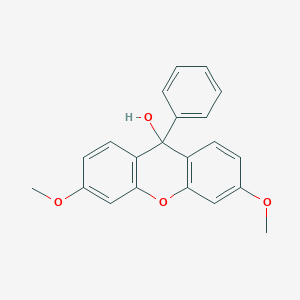

![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
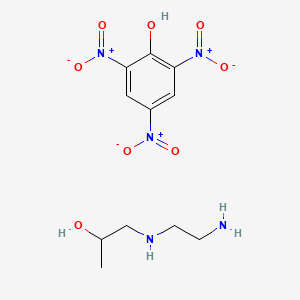
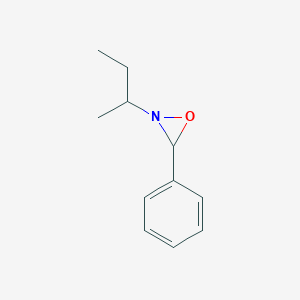
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
